molecular formula C12H12BNO3S B3359727 {3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid CAS No. 874288-11-6

{3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid

Cat. No.: B3359727
CAS No.: 874288-11-6
M. Wt: 261.11 g/mol
InChI Key: RLAAJTUMWGIFSW-UHFFFAOYSA-N
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Description

Contextualizing Boronic Acids within Contemporary Organic Chemistry

Boronic acids, characterized by a boron atom bonded to an organic substituent and two hydroxyl groups (R-B(OH)₂), have become a cornerstone of contemporary organic chemistry. Their significance stems from their remarkable versatility as synthetic intermediates, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds. mdpi.com This reaction has revolutionized the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. nih.gov

Beyond their role in cross-coupling reactions, boronic acids exhibit a rich and diverse chemistry. They can participate in a wide array of other transformations, including Chan-Lam coupling for the formation of carbon-heteroatom bonds, and Petasis reactions. nih.gov The Lewis acidic nature of the boron atom also allows for unique interactions and catalytic activities. wikipedia.org Furthermore, the development of novel synthetic methodologies continues to expand the toolkit for accessing structurally diverse boronic acid derivatives, enabling chemists to tailor their properties for specific applications. mdpi.com

The Role of Phenylboronic Acid Scaffolds in Molecular Design

Among the vast family of boronic acids, those featuring a phenylboronic acid scaffold are of particular importance in molecular design. The phenyl ring provides a rigid and tunable platform for the introduction of various functional groups, allowing for the fine-tuning of steric and electronic properties. wikipedia.org This modularity is crucial for designing molecules with specific functions, such as molecular sensors, catalysts, and therapeutic agents. chemicalbook.comsigmaaldrich.com

The compound at the center of this article, {3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid} , exemplifies the strategic design of a multifunctional phenylboronic acid derivative. This molecule incorporates three key structural motifs:

The Phenylboronic Acid Moiety: This core unit serves as the foundational scaffold and provides the characteristic reactivity of boronic acids. Its ability to form reversible covalent bonds with diols is a key feature exploited in sensor design. wikipedia.org

The Carbamoyl (B1232498) Linker: The -C(=O)NH- group introduces a degree of conformational rigidity and provides hydrogen bonding capabilities, which can influence intermolecular interactions and binding affinities.

The strategic placement of the carbamoyl and thienylmethyl substituents on the phenyl ring allows for precise control over the molecule's three-dimensional shape and electronic distribution, which are critical determinants of its chemical behavior and potential applications.

Structural Elucidation and Synthetic Utility of Complex Organic Molecules

The structural elucidation of complex organic molecules is a fundamental aspect of chemical research. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography are instrumental in determining the precise arrangement of atoms within a molecule. For phenylboronic acid derivatives, ¹¹B NMR spectroscopy is a particularly powerful tool for probing the local environment of the boron atom and studying its interactions with other molecules, such as diols. nsf.gov

Structural Component Chemical Formula Likely Contribution to Molecular Properties
Phenylboronic AcidC₆H₄B(OH)₂Core scaffold, Lewis acidity, diol binding, reactivity in cross-coupling reactions.
Carbamoyl Linker-C(=O)NH-Hydrogen bonding capability, conformational influence, potential for intermolecular interactions.
2-Thienylmethyl GroupC₅H₅S-Modulation of electronic properties, potential for π-stacking interactions, introduction of heteroaromatic character.

This table is generated based on established principles of organic chemistry and data from analogous compounds, in the absence of specific experimental data for this compound}.

Research Gaps and Future Directions for Novel Boronic Acid Compounds

Despite the significant advances in boronic acid chemistry, several research gaps and exciting future directions remain. A primary challenge is the development of synthetic methods that allow for the efficient and selective introduction of the boronic acid group into highly functionalized and complex molecules under mild conditions. While methods like the Suzuki-Miyaura coupling are well-established, the synthesis of the boronic acid building blocks themselves can sometimes be a limiting factor. mdpi.com

For a specific compound like this compound}, the lack of publicly available research data represents a significant knowledge gap. Future research efforts could focus on:

Synthesis and Characterization: The development and reporting of a robust synthetic route to this compound} and its full characterization using modern analytical techniques would be a valuable contribution.

Exploration of Chemical Properties: A detailed investigation of its reactivity, pKa, and binding affinity for various diols would provide fundamental insights into its chemical behavior.

Investigation of Potential Applications: Based on its structural features, this compound could be explored as a potential molecular sensor for saccharides, a building block for supramolecular assemblies, or an intermediate in the synthesis of biologically active molecules.

The continued exploration of novel boronic acid compounds, driven by innovative synthetic strategies and a deeper understanding of their structure-property relationships, promises to unlock new applications and further solidify their importance in the chemical sciences.

Properties

IUPAC Name

[3-(thiophen-2-ylmethylcarbamoyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BNO3S/c15-12(14-8-11-5-2-6-18-11)9-3-1-4-10(7-9)13(16)17/h1-7,16-17H,8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLAAJTUMWGIFSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NCC2=CC=CS2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401192434
Record name B-[3-[[(2-Thienylmethyl)amino]carbonyl]phenyl]boronic acid
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Molecular Weight

261.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874288-11-6
Record name B-[3-[[(2-Thienylmethyl)amino]carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874288-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[3-[[(2-Thienylmethyl)amino]carbonyl]phenyl]boronic acid
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URL https://comptox.epa.gov/dashboard/DTXSID401192434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 2 Thienylmethyl Carbamoyl Phenylboronic Acid

Retrosynthetic Analysis and Strategic Disconnection

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For {3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid}, the most logical disconnection point is the amide bond of the carbamoyl (B1232498) linkage.

Identification of Key Precursors and Building Blocks

The primary retrosynthetic disconnection of the amide bond (C-N bond) in this compound} yields two key building blocks. This approach simplifies the complex target into two more readily accessible precursors.

Precursor 1: 3-Carboxyphenylboronic acid

Precursor 2: 2-Thienylmethylamine

This disconnection is based on the well-established reliability of amide bond formation reactions, one of the most fundamental transformations in organic synthesis. The forward reaction would involve coupling the carboxylic acid group of the first precursor with the primary amine of the second.

Target MoleculeDisconnectionKey Precursors
This compound}Amide Bond (C-N)1. 3-Carboxyphenylboronic acid 2. 2-Thienylmethylamine

An alternative, though less common, disconnection could be envisioned that leads to 3-aminophenylboronic acid and 2-thienylacetic acid. However, the first pathway is generally preferred due to the typical reactivity and commercial availability of the precursors.

Convergent versus Linear Synthesis Approaches

The synthesis of this molecule is ideally suited for a convergent approach rather than a linear one. wikipedia.orgchemistnotes.com

For this compound}, the convergent strategy of preparing the two primary precursors separately and then coupling them is the most logical and efficient method. fiveable.me

Detailed Synthetic Pathways

The forward synthesis involves the preparation of the two key precursors, followed by their coupling to form the final product.

Synthesis of the Phenylboronic Acid Core

The first key precursor is 3-carboxyphenylboronic acid. This compound serves as the structural backbone, providing both the phenylboronic acid moiety and the carboxylic acid functional group needed for the subsequent coupling reaction. A common and effective method for its synthesis is the hydrolysis of 3-cyanophenylboronic acid. chemicalbook.comchemicalbook.com

The reaction involves heating 3-cyanophenylboronic acid with a strong base, such as potassium hydroxide (B78521), in a high-boiling point solvent like ethylene (B1197577) glycol. chemicalbook.com Following the complete hydrolysis of the nitrile group to a carboxylate, the reaction mixture is cooled, diluted with water, and acidified to precipitate the desired 3-carboxyphenylboronic acid product. chemicalbook.comchemicalbook.com

Reaction Scheme: Synthesis of 3-Carboxyphenylboronic acid

Starting MaterialReagents & ConditionsProductYield
3-Cyanophenylboronic acid1. KOH, ethylene glycol, 175°C, 3h 2. HCl (aq)3-Carboxyphenylboronic acid89% chemicalbook.com

Introduction of the Carbamoyl Linkage

The crucial step in the convergent synthesis is the formation of the amide bond, which connects the two previously synthesized precursors. This is achieved by coupling the carboxylic acid group of 3-carboxyphenylboronic acid with the primary amine group of 2-thienylmethylamine.

This transformation can be accomplished using a variety of modern amide coupling reagents. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. rsc.org The only byproduct in these direct amidation reactions is water. encyclopedia.pubmdpi.com

Commonly used coupling agents include:

Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with the amine.

Interestingly, research has shown that boronic acids structurally related to the target molecule, such as (2-(thiophen-2-ylmethyl)phenyl)boronic acid, can themselves serve as highly active catalysts for direct amidation reactions between carboxylic acids and amines at room temperature. organic-chemistry.org This suggests that the boronic acid moiety of the target molecule is stable to the conditions of amide bond formation.

General Reaction Scheme: Amide Coupling

Precursor 1Precursor 2Reagents & ConditionsProduct
3-Carboxyphenylboronic acid2-ThienylmethylamineCoupling Agent (e.g., HATU, EDC), Organic Solvent (e.g., DMF, DCM), Base (e.g., DIPEA)This compound}

Integration of the Thienylmethyl Moiety

The second key precursor, 2-thienylmethylamine, provides the thienyl moiety of the final molecule. There are several established routes for its synthesis. chemicalbook.com One common method involves the reduction of 2-thiophenecarbonitrile. The nitrile can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄). epo.orggoogle.com

Another accessible route starts from 2-thiophenecarboxaldehyde. dissertationtopic.net The aldehyde can be converted to an oxime, which is then reduced to the primary amine. Alternatively, reductive amination of the aldehyde with ammonia or a protected amine source can yield the desired product. chemicalbook.com For example, a general procedure involves dissolving a protected amine precursor in a solvent like dichloromethane (B109758) (CH₂Cl₂) with trifluoroacetic acid (TFA) to remove the protecting group and yield the amine. chemicalbook.com


Optimization of Reaction Conditions

The synthesis of this compound} likely involves a final step of introducing the boronic acid moiety to a pre-functionalized aromatic ring or the formation of the amide bond on a boronic acid-containing precursor. The optimization of this synthetic step is crucial for achieving high yield and purity.

Catalyst Selection and Ligand Design

The choice of catalyst and ligand is paramount in reactions forming carbon-boron bonds, such as the Miyaura borylation, or in cross-coupling reactions to construct the amide linkage. Palladium-based catalysts are frequently employed for their efficiency and functional group tolerance. nih.gov

Catalyst Selection:

Palladium(II) Acetate (Pd(OAc)₂): Often used in combination with phosphine (B1218219) ligands, it is a versatile and common palladium source. nih.gov

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): This pre-catalyst is particularly effective in Suzuki-Miyaura coupling reactions and is often used in less polar solvents. whiterose.ac.uk

Ligand Design: The ligand plays a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and preventing catalyst decomposition. For the synthesis of arylboronic acids, bulky and electron-rich phosphine ligands are often preferred.

X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): This ligand has demonstrated high efficacy in the borylation of aryl chlorides. nih.gov

S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): This ligand is also highly effective in palladium-catalyzed borylation reactions. organic-chemistry.org

Triphenylphosphine (PPh₃): A common and cost-effective ligand, though sometimes less reactive than more specialized phosphines.

Interactive Table: Catalyst and Ligand Combinations in Arylboronic Acid Synthesis

Catalyst Precursor Ligand Typical Application
Pd(OAc)₂ X-Phos Borylation of aryl chlorides nih.gov
Pd(dba)₂ Bis(2-di-tert-butylphosphinophenyl)ether Cross-coupling with pinacolborane organic-chemistry.org
Pd(PPh₃)₄ - Suzuki-Miyaura coupling whiterose.ac.uk

Solvent Effects and Reaction Medium Engineering

The solvent can significantly influence the course of the reaction, affecting catalyst solubility, reaction rate, and even selectivity. nih.govnih.gov The polarity of the solvent is a key factor in palladium-catalyzed cross-coupling reactions. whiterose.ac.uk

Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF) and acetonitrile (B52724) (MeCN) are highly polar and can dissolve a wide range of organic and inorganic compounds. whiterose.ac.uk They are known to stabilize anionic transition states in oxidative addition steps. nih.govnih.gov

Nonpolar Solvents: Aromatic hydrocarbons like toluene (B28343) and ethers such as 1,4-dioxane are less polar and are often paired with catalysts like Pd(PPh₃)₄. whiterose.ac.uk

Green Solvents: In an effort to move towards more environmentally benign syntheses, solvents like 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and isopropyl acetate (i-PrOAc) have been explored and found to be effective in Suzuki-Miyaura couplings. acs.org

Interactive Table: Solvent Effects in a Model Suzuki-Miyaura Coupling

Solvent Polarity Typical Outcome
N,N-Dimethylformamide (DMF) High Can favor reaction at triflate over chloride in certain substrates nih.govnih.gov
Toluene Low Favors reaction at chloride over triflate nih.gov
1,4-Dioxane Low Complements Pd(PPh₃)₄ catalysts whiterose.ac.uk
Isopropyl Acetate (i-PrOAc) Medium Recommended green solvent for Suzuki-Miyaura coupling of amides acs.org

Temperature and Pressure Influences on Reaction Efficiency

Temperature is a critical parameter that directly affects the reaction rate. Higher temperatures generally lead to faster reactions but can also promote side reactions and decomposition of thermally sensitive functional groups. For many palladium-catalyzed borylation and coupling reactions, temperatures in the range of 60-120 °C are common.

Pressure is typically not a primary variable in these types of reactions, with most being conducted at atmospheric pressure. However, in cases where a volatile reactant or solvent is used at a temperature above its boiling point, the reaction may be carried out in a sealed vessel, leading to an increase in pressure.

Interactive Table: General Temperature Influence on Reaction Efficiency

Temperature Range Effect on Reaction Rate Potential Issues
Room Temperature Slow May be suitable for highly reactive substrates
60-80 °C Moderate Good balance for many standard couplings
80-120 °C Fast Increased rate, but risk of decomposition

Purification and Isolation Techniques

The purification of boronic acids can be challenging due to their amphiphilic nature and tendency to form trimeric anhydrides (boroxines). A combination of chromatographic and non-chromatographic methods is often necessary to achieve high purity.

Chromatographic Separations

Chromatography is a powerful tool for the purification of organic compounds, but special considerations are needed for boronic acids.

Silica (B1680970) Gel Chromatography: Standard silica gel chromatography can be problematic for boronic acids, often leading to tailing and low recovery. researchgate.netoup.com This is due to the interaction of the acidic boronic acid group with the silica surface.

Modified Silica Gel: Impregnating the silica gel with boric acid can suppress the over-adsorption of boronic esters and improve separation. oup.comresearchgate.net

Neutral Alumina Chromatography: For some boronate esters, neutral alumina can be an effective stationary phase. researchgate.net

Reversed-Phase HPLC: High-performance liquid chromatography using a C18 stationary phase can be an effective method for the purification of boronic acids, particularly at an analytical scale. waters.comreddit.com

Interactive Table: Chromatographic Techniques for Boronic Acid Purification

Technique Stationary Phase Eluent System Suitability
Flash Chromatography Silica Gel Hexane (B92381)/Ethyl Acetate Often problematic, can lead to tailing researchgate.net
Flash Chromatography Boric Acid-Treated Silica Hexane/Ethyl Acetate Improved separation for boronic esters oup.comresearchgate.net
Flash Chromatography Neutral Alumina Hexane/Ethyl Acetate Suitable for some boronate esters researchgate.net

Recrystallization and Precipitation Protocols

Recrystallization is a highly effective method for purifying solid compounds. The choice of solvent is critical for successful recrystallization.

Solvent Selection: Solvents such as benzene, dichloroethane, and ethyl acetate have been reported to be effective for the recrystallization of boronic acids. researchgate.net For more polar compounds, mixtures of solvents, such as ethanol/water, may be employed. reddit.com

Salt Formation and Extraction: A common purification strategy involves treating the crude boronic acid with a base (e.g., NaOH, K₂CO₃) to form the corresponding boronate salt. google.com This salt is typically water-soluble and can be washed with an organic solvent to remove non-acidic impurities. Subsequent acidification of the aqueous layer with a mineral acid regenerates the pure boronic acid, which may precipitate or be extracted into an organic solvent. researchgate.netgoogle.com

Interactive Table: Recrystallization and Precipitation Methods

Method Reagents General Procedure
Direct Recrystallization Ethyl Acetate, Dichloroethane, or Benzene Dissolve crude product in a minimum of hot solvent and cool slowly to induce crystallization. researchgate.net
Salt Precipitation Base (e.g., NaOH), Acid (e.g., HCl) Dissolve crude product in a basic aqueous solution, wash with an organic solvent, then acidify the aqueous layer to precipitate the pure boronic acid. google.com

Green Chemistry Principles in Synthesis

The growing emphasis on sustainable chemical practices has propelled the adoption of green chemistry principles in the synthesis of complex molecules. For this compound}, these principles guide the development of synthetic routes that are not only efficient but also minimize environmental impact.

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, with no byproducts.

A plausible and efficient synthetic route to this compound} involves the direct amide coupling of 3-carboxyphenylboronic acid and 2-thienylmethylamine. This reaction can be catalyzed by a boronic acid, a method that aligns well with green chemistry principles due to its catalytic nature and the generation of water as the primary byproduct.

Hypothetical Reaction Scheme:

(Note: This is a representative scheme based on established chemical principles.)

To illustrate the concept of atom economy, let's analyze this proposed synthesis.

Reactants:

3-Carboxyphenylboronic acid (C₇H₇BO₄, Molar Mass: 165.94 g/mol )

2-Thienylmethylamine (C₅H₇NS, Molar Mass: 113.18 g/mol )

Product:

this compound} (C₁₂H₁₂BNO₃S, Molar Mass: 261.11 g/mol )

Byproduct:

Water (H₂O, Molar Mass: 18.02 g/mol )

The percent atom economy is calculated as follows:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

% Atom Economy = (261.11 / (165.94 + 113.18)) x 100 ≈ 93.5%

This high atom economy indicates that the direct amidation pathway is highly efficient in incorporating the atoms of the reactants into the final product, with minimal waste generation.

Interactive Data Table: Atom Economy and Reaction Efficiency Analysis

MetricValueDescription
Atom Economy ~93.5% A high percentage, indicating minimal theoretical waste.
Theoretical Yield VariesDependent on the limiting reagent. For a 1:1 molar ratio, it's based on the reactant with the lower moles.
Actual Yield (Reported in similar reactions) 85-95% High yields are typically achieved with boronic acid catalysis.
Reaction Efficiency ~79.5% - 88.8% Calculated as (Atom Economy % x Actual Yield %). This reflects the true efficiency of the synthesis.

The choice of solvent is a crucial aspect of green chemistry, as solvents often contribute significantly to the environmental impact of a chemical process. Traditional organic solvents can be volatile, toxic, and difficult to dispose of. Therefore, minimizing their use or replacing them with greener alternatives is a key objective.

Solvent-Free Synthesis:

One of the most environmentally friendly approaches is to conduct reactions in the absence of a solvent. For the synthesis of this compound}, a solvent-free approach involving the direct heating of a mixture of 3-carboxyphenylboronic acid, 2-thienylmethylamine, and a catalytic amount of boric acid is a viable option. This method, often referred to as a "melt" or "neat" reaction, can lead to high yields and significantly reduces waste and purification efforts.

Aqueous Media:

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. While the direct amidation of carboxylic acids and amines in water can be challenging due to the potential for salt formation, the use of specific catalysts and reaction conditions can overcome this hurdle. Diboronic acid anhydride (B1165640) has been shown to be an effective catalyst for dehydrative condensation reactions in aqueous media, including the synthesis of N-methyl secondary amides. This suggests that an aqueous synthesis of the target compound could be developed, further enhancing the green credentials of the process.

Interactive Data Table: Comparison of Solvent Systems

Solvent SystemAdvantagesDisadvantagesApplicability to Target Synthesis
Solvent-Free - No solvent waste- High reaction concentrations- Often faster reaction rates- Potential for thermal degradation of reactants or products- May not be suitable for all substratesHighly promising, especially with boric acid catalysis, as it simplifies the process and minimizes environmental impact.
Aqueous Media - Environmentally benign- Non-flammable and non-toxic- Readily available- Potential for low solubility of organic reactants- May require specific catalysts to overcome salt formationFeasible with the use of appropriate catalysts like diboronic acid anhydride, offering a significantly greener alternative.
Traditional Organic Solvents (e.g., Toluene, DMF) - Good solubility for many organic compounds- Environmental and health concerns- Cost of purchase and disposal- Often require anhydrous conditionsWhile effective, these are less desirable from a green chemistry perspective and should be avoided if possible.

Advanced Spectroscopic and Spectrometric Characterization Techniques for 3 2 Thienylmethyl Carbamoyl Phenylboronic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of various NMR experiments, the chemical environment of each proton, carbon, and boron nucleus can be mapped, and their connectivity can be established.

¹H NMR and ¹³C NMR Spectral Interpretation

The ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the molecular framework. The expected chemical shifts are influenced by the electronic effects of the constituent functional groups: the boronic acid, the amide linkage, and the thiophene (B33073) ring.

¹H NMR: The proton spectrum is anticipated to show distinct signals for the aromatic protons on both the phenyl and thienyl rings, the methylene (B1212753) (-CH₂-) protons, and the amide (N-H) and boronic acid (-OH) protons. The protons on the phenyl ring are expected to appear in the aromatic region (typically δ 7.0-8.5 ppm), with their specific shifts and splitting patterns dictated by their position relative to the electron-withdrawing boronic acid and carbamoyl (B1232498) substituents. The thiophene ring protons will also resonate in the aromatic region, with characteristic coupling constants. The methylene protons adjacent to the thiophene ring and the amide nitrogen will likely appear as a doublet around δ 4.6 ppm, split by the amide proton. The amide N-H proton is expected to be a broad triplet in the δ 8.5-9.5 ppm region, while the two boronic acid protons will likely appear as a broad singlet.

¹³C NMR: The carbon spectrum will show signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide group is expected at a characteristic downfield shift (around δ 165-170 ppm). The aromatic and heteroaromatic carbons will resonate in the δ 120-140 ppm range, with the carbon atom directly attached to the boron (ipso-carbon) often being difficult to observe due to quadrupolar relaxation. The methylene carbon should appear in the δ 40-50 ppm region.

Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Phenyl C-H (ortho to -B(OH)₂)~8.0-8.2~130-135
Phenyl C-H (para to -B(OH)₂)~7.8-8.0~128-132
Phenyl C-H (ortho to -C(O)NH-)~7.5-7.7~125-129
Phenyl C-B-Broad or unobserved
Phenyl C-C(O)NH-~135-140
C=O (Amide)-~165-170
N-H (Amide)~8.5-9.5 (broad triplet)-
Thienyl C-H (position 5)~7.2-7.4~126-128
Thienyl C-H (position 3)~6.9-7.1~125-127
Thienyl C-H (position 4)~6.9-7.1~124-126
Thienyl C-CH₂-~140-145
-CH₂-~4.6 (doublet)~40-45
B(OH)₂Broad singlet-

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to confirm the connectivity of the protons on the phenyl ring and separately, the protons on the thiophene ring. A cross-peak between the N-H proton and the -CH₂- protons would definitively link these two groups.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. researchgate.net This technique allows for the direct assignment of each carbon signal based on the previously assigned proton spectrum. For example, the proton signal at ~δ 4.6 ppm would show a correlation to the carbon signal at ~δ 40-45 ppm, confirming the identity of the methylene group. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. researchgate.net This is crucial for connecting the different fragments of the molecule. Key expected correlations would include:

A correlation between the methylene (-CH₂-) protons and the amide carbonyl carbon (C=O), establishing the thienylmethyl-amide bond.

Correlations between the methylene protons and the carbons of the thiophene ring (C2, C3).

Correlations between the amide N-H proton and the carbons of the phenyl ring, confirming the attachment of the carbamoyl group.

¹¹B NMR Spectroscopy for Boron Environment Analysis

¹¹B NMR spectroscopy is a specialized technique used to probe the environment of the boron nucleus. For arylboronic acids, the boron atom is typically sp²-hybridized and trigonal planar. This environment gives rise to a characteristic chemical shift in the ¹¹B NMR spectrum. For {3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid}, a single, relatively broad resonance is expected in the range of δ 27-33 ppm, which is consistent with other tricoordinate arylboronic acids. sdsu.eduacs.orgnsf.gov The chemical shift can be influenced by solvent and pH, but this range is characteristic of the B(OH)₂ group attached to an aromatic ring. researchgate.netnsf.gov The formation of a tetrahedral boronate species, for instance by complexation, would result in a significant upfield shift to approximately δ 6-12 ppm. researchgate.netnd.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the various functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. msu.edu The spectrum of this compound} is expected to show several characteristic absorption bands that confirm the presence of the boronic acid, amide, and aromatic moieties. nih.govresearchgate.net

Key expected vibrational bands include:

O-H Stretching: A very broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydrogen-bonded O-H groups of the boronic acid.

N-H Stretching: A moderate to sharp band around 3300 cm⁻¹ from the N-H group of the secondary amide.

C-H Stretching (Aromatic): Bands appearing just above 3000 cm⁻¹ are characteristic of the C-H bonds on the phenyl and thienyl rings.

C=O Stretching (Amide I): A strong, sharp absorption band between 1640 and 1680 cm⁻¹ is a definitive indicator of the amide carbonyl group. s-a-s.org

N-H Bending (Amide II): A band in the region of 1510-1570 cm⁻¹, resulting from the coupling of N-H bending and C-N stretching vibrations, is also characteristic of the secondary amide linkage. s-a-s.org

C=C Stretching (Aromatic): Several bands of variable intensity in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon double bond stretching within the phenyl and thiophene rings.

B-O Stretching: A strong, broad band is expected around 1310-1350 cm⁻¹ due to the asymmetric stretching of the B-O bonds in the boronic acid group. nih.govresearchgate.net

Predicted Characteristic IR Absorption Bands

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H StretchBoronic Acid3200-3600Broad, Strong
N-H StretchAmide~3300Medium, Sharp
Aromatic C-H StretchPhenyl/Thienyl>3000Medium
Amide I (C=O Stretch)Amide1640-1680Strong
Amide II (N-H Bend)Amide1510-1570Medium-Strong
Aromatic C=C StretchPhenyl/Thienyl1450-1600Variable
B-O Asymmetric StretchBoronic Acid1310-1350Strong

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places). nih.gov This allows for the unambiguous confirmation of the molecular formula.

For this compound}, the molecular formula is C₁₂H₁₂BNO₃S. The expected exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹¹B, ¹⁴N, ¹⁶O, ³²S). Electrospray ionization (ESI) is a common technique for analyzing such compounds, which would likely show the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. researchgate.net The experimentally measured m/z value from HRMS would be compared to the calculated value to confirm the elemental composition. pnnl.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The chromophores in this compound} are the phenyl and thiophene rings, which contain π-electron systems.

The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* transitions. researchgate.net The phenyl ring typically exhibits a strong absorption band (the E-band) around 200-210 nm and a weaker, fine-structured band (the B-band) around 250-270 nm. The thiophene ring also absorbs in the UV region, typically between 230-260 nm. nih.gov The combination of these two conjugated systems, linked by the carbamoyl group, may result in a complex spectrum with broad absorption maxima, likely in the 250-280 nm range. researchgate.netnih.gov The exact position and intensity of the absorption bands can be influenced by the solvent polarity.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction (SCXRD) is an essential analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline material. carleton.educreative-biostructure.com This powerful method provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice. carleton.educreative-biostructure.com By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, a detailed model of the electron density and, consequently, the atomic positions can be generated. wikipedia.orgfiveable.me For this compound}, this technique would reveal the molecule's conformation, as well as the intermolecular interactions that dictate its packing in the solid state.

The prerequisite for any SCXRD analysis is the availability of high-quality, single crystals, typically 0.1-0.3 mm in size, that are well-formed and free of significant defects. creative-biostructure.comfiveable.me Growing such crystals is often a matter of empirical experimentation, with several common techniques being applicable to organic compounds like this compound}. mit.edurochester.edu

Slow Evaporation: This is one of the most straightforward and common methods for crystal growth. ufl.edu A nearly saturated solution of the compound is prepared in a suitable solvent or solvent mixture. The container is then loosely covered to allow the solvent to evaporate slowly over several days or weeks. mit.edu As the solvent volume decreases, the solution becomes supersaturated, leading to nucleation and subsequent crystal growth. ufl.edu

Slow Cooling: This technique is effective for compounds that exhibit a significant change in solubility with temperature. rochester.edu A saturated solution is prepared at an elevated temperature, and then it is allowed to cool down slowly and undisturbed. mit.eduuni-marburg.de A Dewar flask filled with hot water can be used to ensure a gradual cooling process. mit.edu As the temperature decreases, the solubility drops, resulting in a supersaturated state from which crystals can form.

Vapor Diffusion: Often considered a highly successful method, vapor diffusion involves two vials, one inside the other. ufl.edu The inner, smaller vial contains a concentrated solution of the compound in a moderately non-volatile solvent (e.g., THF, toluene (B28343), or methanol). The outer, larger vial contains a volatile "anti-solvent" in which the compound is insoluble (e.g., pentane or diethyl ether). The system is sealed, allowing the vapor of the anti-solvent to slowly diffuse into the solution of the compound. This gradual change in solvent composition reduces the compound's solubility, promoting slow and controlled crystallization. ufl.edu

Liquid-Liquid Diffusion: This method utilizes a binary solvent system where the compound is soluble in one solvent and insoluble in the other (the precipitant). mit.edu A solution of the compound is carefully layered with the precipitant, typically in a narrow tube. Crystals form at the interface where the two liquids slowly mix.

The choice of solvent is critical and is guided by the solubility of the compound. Generally, a solvent in which the compound is moderately soluble is ideal. rochester.edu

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in a diffractometer. fiveable.me The process of determining the crystal structure involves several key steps:

Data Collection: The crystal is cooled, often to 100 K, to minimize thermal vibrations of the atoms, which improves the quality of the diffraction data. fiveable.me It is then exposed to a focused, monochromatic X-ray beam. carleton.edu The crystal is rotated through a series of angles, and for each orientation, the resulting diffraction pattern of spots (reflections) is recorded by a detector. wikipedia.org A complete dataset may consist of hundreds of images containing tens of thousands of reflections. carleton.eduwikipedia.org

Data Processing: The raw data from the detector images are computationally processed. This involves indexing the reflections to determine the unit cell parameters and crystal system, integrating the intensities of each reflection, and scaling and merging the data to produce a final, comprehensive reflection file. wikipedia.orgportlandpress.com

Structure Solution and Refinement: The primary challenge in structure determination is the "phase problem"—the fact that while the intensities of the diffracted X-rays are measured, their phase information is lost. fiveable.meoup.com For small molecules like the title compound, this problem is typically solved using direct methods, which are computational algorithms that use statistical relationships between reflection intensities to estimate the initial phases. fiveable.me This allows for the calculation of an initial electron density map, from which a preliminary model of the molecular structure can be built. This initial model is then refined, most commonly using a least-squares method, to improve the agreement between the experimentally observed diffraction data and the data calculated from the model. fiveable.mersc.org This iterative process adjusts atomic positions, thermal parameters, and occupancies until the best possible fit is achieved, resulting in an accurate and detailed final structure. rsc.orgyetnet.ch

Below are tables representing the kind of data that would be generated from a successful crystallographic analysis.

Table 1: Illustrative Crystal Data and Structure Refinement Parameters This table presents hypothetical but representative data for a phenylboronic acid derivative similar to the title compound, as specific experimental data is not available.

Parameter Value
Empirical formula C₁₂H₁₁BN₂O₃S
Formula weight 274.11
Temperature 100(2) K
Wavelength 0.71073 Å
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions
a 15.123(4) Å
b 5.876(1) Å
c 14.987(3) Å
α 90°
β 105.45(2)°
γ 90°
Volume 1283.4(5) ų
Z 4
Calculated density 1.419 Mg/m³
Absorption coefficient 0.245 mm⁻¹
F(000) 568
Data collection
Crystal size 0.25 x 0.20 x 0.15 mm³
θ range for data collection 2.50 to 27.50°
Index ranges -19≤h≤19, -7≤k≤7, -19≤l≤19
Reflections collected 11893
Independent reflections 2945 [R(int) = 0.035]
Refinement
Refinement method Full-matrix least-squares on F²
Data / restraints / parameters 2945 / 0 / 178
Goodness-of-fit on F² 1.054
Final R indices [I>2σ(I)] R₁ = 0.041, wR₂ = 0.105
R indices (all data) R₁ = 0.052, wR₂ = 0.113
Largest diff. peak and hole 0.35 and -0.28 e.Å⁻³

The final crystal structure reveals how individual molecules of this compound} assemble in the solid state. This arrangement is governed by a network of non-covalent intermolecular interactions.

Hydrogen Bonding: The boronic acid functional group, -B(OH)₂, is a strong hydrogen bond donor. It commonly forms robust, dimeric hydrogen-bonding motifs with another boronic acid molecule. wikipedia.orgcdnsciencepub.com This self-complementary interaction typically results in a cyclic R²₂(8) synthon, which is a frequent and predictable structural feature in the crystal structures of phenylboronic acids. bohrium.comresearchgate.net Furthermore, the amide group provides both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). These sites can form additional hydrogen bonds, potentially linking the primary boronic acid dimers into tapes, sheets, or more complex three-dimensional networks.

π-π Stacking: The presence of two aromatic rings, the phenyl and thienyl groups, makes π-π stacking interactions highly probable. These interactions arise from the electrostatic attraction between the electron-rich and electron-poor regions of the aromatic systems. nih.gov The rings may adopt various arrangements, such as parallel-displaced or T-shaped (edge-to-face) geometries, to maximize favorable interactions. researchgate.net These stacking forces play a significant role in the close packing of the molecules in the crystal.

Mechanistic Investigations of Reactions Involving 3 2 Thienylmethyl Carbamoyl Phenylboronic Acid

Reaction Kinetics and Rate Determining Steps

The kinetics of Suzuki-Miyaura reactions are complex and can be influenced by various factors, including the nature of the substrates, catalyst, ligand, base, and solvent. For arylboronic acids, the catalytic cycle generally involves three key steps: oxidative addition of an aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst. libretexts.orgmdpi.com

For {3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid}, the presence of the electron-withdrawing carbamoyl (B1232498) group could potentially influence the nucleophilicity of the phenylboronic acid, which might affect the transmetalation rate. However, its meta-position lessens its direct electronic impact on the boronic acid group compared to an ortho or para substituent.

To illustrate the potential kinetic profile, a hypothetical reaction rate table based on generalized Suzuki-Miyaura kinetics is presented below.

Interactive Data Table: Hypothetical Kinetic Data for a Suzuki-Miyaura Reaction

Concentration of ReactantInitial Rate (mol L⁻¹ s⁻¹)Reaction Order
This compound}
0.1 M1.2 x 10⁻⁵~0
0.2 M1.2 x 10⁻⁵
Aryl Halide
0.1 M1.2 x 10⁻⁵~1
0.2 M2.4 x 10⁻⁵
Palladium Catalyst
0.001 M1.2 x 10⁻⁵~1
0.002 M2.4 x 10⁻⁵
Base
0.2 M1.2 x 10⁻⁵~0
0.4 M1.2 x 10⁻⁵

Note: This data is illustrative and based on general observations of Suzuki-Miyaura reaction kinetics.

Pathways of Boron Activation and Deactivation

Activation of the boronic acid is a prerequisite for transmetalation. The generally accepted mechanism involves the interaction of the boronic acid with a base. This results in the formation of a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium center. acs.org The trigonal planar boronic acid is converted into a tetrahedral boronate, which is more electron-rich and thus a better nucleophile.

Deactivation pathways for boronic acids can limit the efficiency of cross-coupling reactions. One common deactivation route is protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is often promoted by aqueous conditions and can be a significant side reaction, especially with heteroarylboronic acids. ntnu.no Another deactivation pathway is the formation of boroxines, which are cyclic trimers of boronic acids formed through dehydration. While boroxines can sometimes participate in the catalytic cycle, their reactivity is generally lower than that of the corresponding boronic acids.

For this compound}, the presence of the carbamoyl group could potentially lead to intramolecular interactions that might influence its stability and susceptibility to deactivation.

Role of the Carbamoyl and Thiophene (B33073) Moieties in Reactivity

The substituents on the phenylboronic acid play a crucial role in modulating its reactivity.

Carbamoyl Moiety : The carbamoyl group (-CONH-) is a moderately deactivating group due to its electron-withdrawing nature. In the meta position, its electronic influence on the boronic acid group is primarily inductive. This could slightly decrease the nucleophilicity of the aryl ring, potentially slowing down the transmetalation step. Furthermore, the amide functionality can engage in hydrogen bonding, which could influence the aggregation state of the boronic acid in solution and its interaction with the solvent and other reagents. nih.gov The presence of the N-H and C=O groups allows for the formation of both hydrogen bond donors and acceptors.

Thiophene Moiety : The 2-thienylmethyl group attached to the carbamoyl nitrogen introduces a heteroaromatic ring into the molecule. Thiophene can exhibit both electron-donating and -withdrawing properties depending on the reaction. In the context of Suzuki-Miyaura coupling, the sulfur atom in the thiophene ring could potentially coordinate to the palladium catalyst. This coordination could either be beneficial by pre-organizing the substrate for the reaction or detrimental by leading to catalyst inhibition. researchgate.net However, given the flexibility of the methylene (B1212753) linker, direct coordination of the thiophene sulfur to the palladium center involved in the primary catalytic cycle is less likely to have a dominant effect. Thienylboronic acids themselves are known to be challenging substrates in Suzuki-Miyaura couplings, sometimes requiring specific catalyst systems to achieve high yields. ntnu.no

Hydrogen Bonding Networks and Their Influence on Reaction Dynamics

Hydrogen bonding is a significant intermolecular force that can influence the structure, solubility, and reactivity of boronic acids. Phenylboronic acids are known to form dimeric structures in the solid state through hydrogen bonding between the boronic acid groups. nih.gov

In the case of this compound}, the carbamoyl group introduces additional sites for hydrogen bonding. The amide N-H can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. This can lead to the formation of more complex intermolecular hydrogen bonding networks in both the solid state and in solution. Such networks can affect the solubility of the boronic acid and its availability to participate in the catalytic cycle.

Furthermore, the potential for intramolecular hydrogen bonding between the carbamoyl group and the boronic acid moiety, although sterically less likely for the meta-isomer, could influence the conformation and reactivity of the molecule. Intramolecular hydrogen bonds have been shown to impact reaction kinetics by stabilizing certain conformations or transition states. nih.govrsc.org The formation of extensive intermolecular hydrogen-bonded aggregates could potentially decrease the effective concentration of the reactive monomeric boronic acid, thereby impacting the reaction dynamics.

The crystal structure of the related (4-carbamoylphenyl)boronic acid reveals extensive intermolecular hydrogen bonding involving both the boronic acid and amide groups, forming sheet-like structures. nih.gov A similar propensity for hydrogen bonding can be expected for the 3-substituted isomer.

Computational and Theoretical Studies of 3 2 Thienylmethyl Carbamoyl Phenylboronic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on density functional theory (DFT), are fundamental to understanding the electronic structure and intrinsic properties of {3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid}. These methods provide a detailed picture of the molecule's geometry, spectroscopic characteristics, and orbital interactions.

Density Functional Theory (DFT) for Ground State Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. For this compound}, DFT calculations would be employed to predict bond lengths, bond angles, and dihedral angles. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results that are comparable to experimental data, should it become available. The optimization process systematically adjusts the atomic coordinates to find the minimum energy conformation of the molecule. This foundational calculation is essential for all subsequent computational analyses.

Prediction of Spectroscopic Parameters

Once the optimized geometry is obtained, DFT can be used to predict various spectroscopic parameters. For instance, theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands to specific molecular vibrations. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, and ¹¹B) can be computed to help interpret experimental NMR data. Ultraviolet-Visible (UV-Vis) absorption spectra can also be simulated by calculating the electronic transition energies, providing insights into the molecule's electronic structure and chromophores.

Molecular Orbitals and Electronic Structure Analysis

Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the electronic properties and reactivity of this compound}. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. The spatial distribution of these frontier orbitals can reveal the likely sites for nucleophilic and electrophilic attack. Furthermore, a molecular electrostatic potential (MEP) map can be generated to visualize the charge distribution and identify electron-rich and electron-poor regions of the molecule.

Molecular Dynamics Simulations for Conformational Analysis

While DFT provides a static picture of the molecule's most stable conformation, this compound} is a flexible molecule with several rotatable bonds. Molecular dynamics (MD) simulations are employed to explore the conformational landscape of the molecule over time, providing a dynamic view of its behavior. nih.govnih.govresearchgate.net By simulating the motion of atoms and molecules over a period of time, MD can identify the most populated conformations and the energy barriers between them. This is particularly important for understanding how the molecule might adapt its shape to interact with biological targets. The conformational flexibility of the thienylmethyl and carbamoyl (B1232498) groups, as well as the orientation of the boronic acid moiety, would be key areas of investigation in an MD simulation. nih.govnih.govresearchgate.net

Reaction Pathway Calculations and Transition State Modeling

Computational methods can be used to model the chemical reactions involving this compound}, such as its synthesis or its interaction with a biological target. nih.govacs.orgresearchgate.netnih.govacs.org Reaction pathway calculations aim to identify the most likely mechanism for a given transformation by mapping out the potential energy surface that connects reactants, transition states, and products.

Transition state modeling focuses on identifying the high-energy, transient species that exist at the peak of the reaction energy profile. acs.orgnih.govku.edu By characterizing the geometry and energy of the transition state, chemists can understand the factors that control the reaction rate and selectivity. For example, modeling the formation of the amide bond in the carbamoyl group could provide insights into the reaction conditions required for its efficient synthesis. Similarly, if this molecule is designed as an enzyme inhibitor, modeling its covalent interaction with an active site residue would involve locating the transition state for this binding event. nih.gov

Ligand Design Principles and Structure-Activity Relationship (SAR) Derivation via Computational Means

In the context of drug discovery, computational methods are invaluable for designing new ligands and understanding their structure-activity relationships (SAR). ku.edunih.govresearchgate.net If this compound} is a lead compound for a particular biological target, computational techniques can be used to guide its optimization.

Chemical Transformations and Derivatization of 3 2 Thienylmethyl Carbamoyl Phenylboronic Acid

Suzuki-Miyaura Cross-Coupling Reactions and Analogous Transformations

The boronic acid group is a cornerstone for carbon-carbon bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction provides a powerful tool for constructing biaryl systems and other complex organic architectures. youtube.com

The phenylboronic acid portion of {3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid} is expected to readily participate in palladium-catalyzed Suzuki-Miyaura coupling reactions with a variety of aryl, heteroaryl, and vinyl halides (I, Br, Cl) and pseudohalides (e.g., triflates). nih.govresearchgate.net The general mechanism involves the formation of a palladium(0) catalyst, which undergoes oxidative addition to the halide partner. Subsequent transmetalation with the boronic acid, followed by reductive elimination, yields the cross-coupled product and regenerates the catalyst. youtube.com

The choice of catalyst, ligands, and base is crucial for the success of the coupling reaction. While various palladium sources can be used, catalysts based on phosphine (B1218219) ligands are common. nih.gov The reaction conditions typically involve a base, such as potassium carbonate or sodium hydroxide (B78521), in a solvent system that can be aqueous or anhydrous depending on the specific substrates. youtube.commdpi.com

The scope of the Suzuki-Miyaura reaction is broad, allowing for the coupling of the boronic acid with a wide array of partners bearing different electronic and steric properties. researchgate.net Electron-rich and electron-deficient aryl halides are generally suitable coupling partners. However, the reactivity of the halide typically follows the order I > Br > Cl. dntb.gov.ua

Challenges in the Suzuki-Miyaura coupling can arise from steric hindrance on either coupling partner. Additionally, the stability of the boronic acid itself can be a limiting factor, as protodeboronation (cleavage of the C-B bond by a proton source) can occur as a side reaction. nih.gov For heteroaryl boron derivatives, the rate of transmetalation can be slow, and the reagents may be prone to decomposition. nih.gov

The following interactive table provides representative examples of Suzuki-Miyaura cross-coupling reactions with phenylboronic acid and various aryl halides, illustrating the typical conditions and outcomes.

Aryl HalidePhenylboronic AcidCatalyst SystemBaseSolventYield (%)
IodobenzenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene (B28343)/H₂O>95
4-BromoanisolePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane98
4-ChlorotoluenePhenylboronic acidNiCl₂(PCy₃)₂K₃PO₄Toluene85
1-BromonaphthalenePhenylboronic acidPd₂(dba)₃ / 1KFDioxane92

This data is illustrative and based on general Suzuki-Miyaura reactions, not specifically with this compound}.

Esterification and Anhydride (B1165640) Formation of the Boronic Acid Moiety

Boronic acids can undergo esterification with diols, such as pinacol, to form boronate esters. mdpi.com These esters are often more stable, crystalline solids that are easier to purify than the corresponding boronic acids. They are also competent coupling partners in Suzuki-Miyaura reactions. The reaction with a diol is typically reversible and driven by the removal of water.

Boronic acids can also form cyclic anhydrides, known as boroxines, upon dehydration. This process is also reversible, and boroxines can be readily converted back to the monomeric boronic acid in the presence of water.

Modifications of the Thiophene (B33073) Ring System

The thiophene ring in this compound} is an electron-rich aromatic system susceptible to electrophilic substitution reactions. The position of substitution is directed by the existing substituents. The 2-thienylmethyl group is expected to activate the thiophene ring towards electrophilic attack, primarily at the 5-position. nih.gov Potential electrophilic substitution reactions include:

Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Using nitric acid in the presence of a dehydrating agent.

Sulfonation: With concentrated sulfuric acid.

Friedel-Crafts Acylation and Alkylation: Introducing acyl or alkyl groups using an acyl chloride or alkyl halide in the presence of a Lewis acid catalyst.

Furthermore, the thiophene ring can be functionalized through metalation-electrophile quench sequences. researchgate.net Deprotonation with a strong base, such as n-butyllithium, would likely occur at the 5-position, followed by reaction with an electrophile to introduce a variety of functional groups.

Functionalization of the Carbamoyl (B1232498) Linkage

The carbamoyl linkage (-CONH-) offers several possibilities for functionalization. The amide N-H bond can be deprotonated with a suitable base and the resulting anion can be alkylated or acylated. nih.govresearchgate.net Hydrolysis of the amide bond, under acidic or basic conditions, would lead to the corresponding carboxylic acid and 2-(aminomethyl)thiophene.

Regioselective and Chemoselective Transformations

Detailed research specifically outlining the regioselective and chemoselective transformations of this compound} is not extensively available in the public domain. However, the chemical behavior of this molecule can be inferred from the reactivity of its constituent functional groups: the arylboronic acid, the amide, the phenyl ring, and the thiophene ring. The interplay of these groups allows for a variety of selective transformations.

The boronic acid moiety is a versatile functional group, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is chemoselective for the boronic acid group, allowing for the formation of a new carbon-carbon bond with aryl, vinyl, or alkyl halides without affecting the amide or thiophene functionalities under standard conditions. The regioselectivity is inherently defined by the position of the boronic acid on the phenyl ring.

Furthermore, the boronic acid can be protected to prevent its reaction while other parts of the molecule are modified. One common strategy involves the use of N-methyliminodiacetic acid (MIDA) to form a boronate ester. nih.govrsc.orgresearchgate.net This protecting group strategy renders the boron atom stable to a wide range of reaction conditions, including oxidation, reduction, and transmetalation. nih.govrsc.orgresearchgate.net This allows for transformations to be carried out on the thiophene or phenyl rings. The MIDA group can be readily removed to regenerate the boronic acid for subsequent reactions. nih.govrsc.org

The phenyl ring itself can undergo regioselective C-H functionalization. By employing a directing group, it is possible to selectively introduce substituents at positions ortho, meta, or para to the existing groups. For instance, MIDA-protected arylboronic acids have been shown to undergo meta-selective C-H functionalization. nih.govrsc.orgresearchgate.net This approach could potentially be applied to this compound} to introduce further diversity.

The thiophene ring is another site for potential transformations. Thiophenes can undergo various electrophilic substitution reactions, such as halogenation or acylation. The regioselectivity of these reactions is influenced by the activating nature of the sulfur atom and the position of the methylcarbamoylphenyl substituent.

Chemoselectivity would be crucial when considering reactions that could potentially affect multiple functional groups. For example, oxidation reactions could target the sulfur atom in the thiophene ring or the boronic acid group. By carefully selecting reagents and reaction conditions, it is possible to achieve selective transformation of one group over the other.

While specific examples for this compound} are not documented, the principles of regioselective and chemoselective transformations in organic synthesis provide a framework for its potential derivatization. The table below summarizes potential transformations based on general knowledge of the reactivity of the functional groups present.

Table 1: Potential Regioselective and Chemoselective Transformations

Functional Group Reaction Type Potential Reagents/Conditions Expected Outcome Selectivity
Boronic Acid Suzuki-Miyaura Coupling Aryl/Vinyl Halide, Pd Catalyst, Base C-C Bond Formation Chemoselective
Boronic Acid MIDA Protection N-methyliminodiacetic acid MIDA Boronate Ester Chemoselective
Phenyl Ring meta-C-H Alkenylation Alkene, Pd Catalyst, MIDA-protected Introduction of Alkene at meta position Regioselective
Thiophene Ring Electrophilic Bromination N-Bromosuccinimide (NBS) Bromination of Thiophene Ring Regioselective
Amide Hydrolysis Acid or Base, Heat Cleavage to Carboxylic Acid and Amine Chemoselective

Advanced Applications in Chemical Systems Methodology Focused

Molecular Recognition and Supramolecular Assembly Methodologies

Supramolecular chemistry, which focuses on non-covalent interactions, is central to creating complex, functional chemical systems. Phenylboronic acids are exemplary building blocks in this field due to their versatile binding capabilities. researchgate.net

The design of synthetic receptors capable of selective binding hinges on the principles of molecular complementarity, where the host molecule's size, shape, and chemical functionality are tailored to the guest analyte. For a molecule like {3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid}, several key interactions can be engineered for selective recognition.

Covalent-Reversible Boronate Ester Formation: The primary interaction involves the boronic acid group, a Lewis acid, which reversibly forms covalent cyclic esters with molecules containing 1,2- or 1,3-diols, such as saccharides and glycoproteins. nih.govnih.gov The stability of this boronate ester is influenced by factors such as the pH of the solution and the geometric arrangement of the diol. nih.govbohrium.com Electron-withdrawing or -donating groups on the phenyl ring can tune the pKa of the boronic acid, thereby altering its binding affinity at a given pH. nih.gov

π-π Stacking: The aromatic phenyl and thienyl rings provide surfaces for π-π stacking interactions. These non-covalent interactions can contribute to the stabilization of a host-guest complex, particularly when the target analyte also contains aromatic moieties. libretexts.org

Hydrophobic Interactions: The thienylmethyl group introduces a degree of hydrophobicity, which can be exploited for binding to nonpolar regions of a target molecule in aqueous environments.

By strategically combining these interaction types, a high degree of selectivity for a specific analyte can be achieved.

Table 1: Illustrative Binding Affinities of Phenylboronic Acid Derivatives with Various Diols This table provides example binding constant (K) values for phenylboronic acid (PBA) with common saccharides to illustrate the principle of selective binding. Actual values for the title compound would require experimental determination.

Boronic Acid DerivativeAnalyte (Diol)Binding Constant (K) in M⁻¹ (at specific pH)
Phenylboronic Acid (PBA)D-Fructose~1900 (pH 7.4)
Phenylboronic Acid (PBA)D-Glucose~90 (pH 7.4)
Phenylboronic Acid (PBA)D-Galactose~60 (pH 7.4)
Phenylboronic Acid (PBA)Catechol>10,000 (pH 7.4)

Data are generalized from established literature on phenylboronic acid binding and serve for illustrative purposes. nih.govmanchester.ac.uk

Self-assembled monolayers (SAMs) are highly ordered molecular layers formed spontaneously on a solid substrate. mdpi.comresearchgate.net They provide a powerful method for modifying surface properties and creating functional interfaces for sensing and materials science. Phenylboronic acid derivatives can be engineered to form SAMs on surfaces like gold and silica (B1680970). mdpi.comresearchgate.netnih.gov

To prepare a SAM from this compound}, the molecule would first need to be functionalized with a surface-anchoring group.

For Gold Surfaces: A thiol (-SH) or disulfide (-S-S-) group would be introduced, typically at the end of an alkyl chain attached to the phenyl ring, to facilitate chemisorption onto the gold substrate. nih.govharvard.edu

For Silica/Oxide Surfaces: A silane (B1218182) group (e.g., a trichlorosilane (B8805176) or trialkoxysilane) would be incorporated to form stable covalent bonds with the hydroxyl groups on the oxide surface.

Once the SAM is formed, the boronic acid moieties are exposed at the interface, creating a "smart" surface that can selectively capture diol-containing molecules from a solution. This process of interfacial engineering allows for the construction of highly specific biosensor surfaces. The packing density and orientation of the molecules within the SAM can be controlled by varying the assembly conditions, which in turn affects the accessibility of the binding sites. harvard.edu

Host-guest chemistry involves the formation of a complex between a large "host" molecule and a smaller "guest" molecule through non-covalent interactions. libretexts.orgwikipedia.org In this context, this compound} could function as either the guest or a component of the host.

As a Guest: The entire molecule could be encapsulated within the cavity of a larger host, such as a cyclodextrin (B1172386) or a cucurbituril. The binding would be driven by a combination of hydrophobic effects (encapsulating the phenyl and thienyl groups) and specific interactions with the host's portal. Photo-responsive host-guest systems have been designed where light can be used to control the binding and release of a boronic acid guest. rsc.orgrsc.org

As a Host Component: The molecule could be incorporated into a larger, pre-organized structure, such as a calixarene (B151959) or a covalent organic framework, to create a binding pocket. rsc.org The boronic acid would serve as the primary binding site for a diol-containing guest, while the rest of the molecule provides the structural scaffold and secondary interaction sites.

Complexation studies for such systems typically involve techniques like Nuclear Magnetic Resonance (NMR) titration, Isothermal Titration Calorimetry (ITC), and UV-Vis or fluorescence spectroscopy to determine the binding stoichiometry, affinity (association constant, Kₐ), and the thermodynamics of the interaction. tandfonline.com

Chemosensing Architectures and Signaling Mechanisms

Boronic acid-based chemosensors are designed to produce a measurable signal upon binding to a target analyte. The general architecture consists of a recognition unit (the boronic acid) and a signaling unit (a chromophore or fluorophore). nih.govrsc.org

Optical sensing methods, which rely on changes in fluorescence or color, are widely used due to their high sensitivity and ease of detection.

Fluorometric Sensing: In a typical fluorescent sensor design, a fluorophore is placed in proximity to the boronic acid group. The binding of a diol to the boron atom alters the electronic properties of the boronic acid, which in turn modulates the fluorescence of the nearby fluorophore. nih.govnih.gov Common signaling mechanisms include:

Photoinduced Electron Transfer (PET): An interaction between the boronic acid's empty p-orbital and the fluorophore can quench fluorescence. Upon diol binding, this interaction is disrupted, leading to a "turn-on" fluorescence signal.

Intramolecular Charge Transfer (ICT): Diol binding can alter the electron-donating or -accepting nature of the boronic acid group, leading to a shift in the emission wavelength of an ICT fluorophore.

B-N Interaction: An intramolecular dative bond between the boron atom and a nearby nitrogen atom (e.g., in a quinoline (B57606) or pyridine (B92270) ring) can be used as a switching mechanism. Diol binding cleaves this B-N bond, causing a significant change in the optical properties. nih.govresearchgate.net

Colorimetric Sensing: This approach uses a chromophore whose absorption spectrum (i.e., color) changes upon analyte binding. researchgate.net A common strategy involves using dyes like Alizarin Red S (ARS), which forms a colored complex with the boronic acid. nih.gov When a target diol is introduced, it displaces the dye, causing a visible color change. nih.gov Another approach utilizes azobenzene (B91143) dyes appended with boronic acids, where sugar binding disrupts intramolecular B-N interactions, leading to a distinct color shift. nih.govresearchgate.net

Table 2: Common Signaling Moieties for Boronic Acid-Based Optical Sensors

Signaling Moiety ClassPrinciple of OperationTypical Signal Change
AnthracenePET Quenching/RecoveryFluorescence Intensity Increase
CoumarinICTEmission Wavelength Shift
QuinoliniumB-N Interaction, PETFluorescence Quenching or Enhancement
AzobenzeneB-N Interaction, AggregationAbsorption Wavelength Shift (Color Change)
Alizarin DyesDisplacement AssayAbsorption Wavelength Shift (Color Change)

This table provides illustrative examples of fluorophores and chromophores commonly paired with boronic acids. nih.govnih.govresearchgate.net

Electrochemical sensors translate the chemical recognition event into an electrical signal, such as a change in current, potential, or impedance. rsc.org These methods are highly sensitive and suitable for miniaturization.

Amperometric/Voltammetric Sensing: A redox-active molecule, such as ferrocene (B1249389), can be attached to the phenylboronic acid. nih.govnih.gov The binding of a diol to the boronic acid alters the local microenvironment, which can cause a shift in the redox potential of the ferrocene moiety. This shift can be measured using techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV). nih.govnih.gov

Impedimetric Sensing: A SAM of the boronic acid derivative can be formed on an electrode surface. nih.gov When a target analyte binds to the boronic acid groups at the interface, it changes the dielectric properties and/or thickness of the monolayer. This change can be detected as a variation in the interfacial impedance, measured by Electrochemical Impedance Spectroscopy (EIS).

Potentiometric Sensing: The binding of an analyte to a boronic acid-functionalized surface, such as on the gate of a field-effect transistor (FET), can alter the surface charge density. This change in surface potential can be measured as a direct potentiometric signal.

For this compound}, the thienyl group itself is electroactive and could potentially be used as an intrinsic signaling unit in an electrochemical sensor, where its oxidation potential might be modulated by a binding event at the distal boronic acid site.

Integration into Polymeric and Hybrid Chemical Systems

Polymer Conjugation and Network FormationInformation regarding the integration of 3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid into polymer chains through conjugation or its use in forming cross-linked polymer networks is not present in published research. While phenylboronic acids are widely used to create glucose-responsive polymers and other functional materials, the specific polymerization or conjugation methodologies involving this compound have not been documented.

Due to the lack of specific data, it is not possible to generate the requested article, data tables, or list of compound names based on existing research.

Conclusion and Outlook for Research on 3 2 Thienylmethyl Carbamoyl Phenylboronic Acid

Summary of Key Methodological Advances and Synthetic Strategies

The synthesis of {3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid} can be envisaged through several well-established synthetic transformations. The most logical approach involves the coupling of two key building blocks: 3-aminophenylboronic acid and a derivative of 2-(aminomethyl)thiophene. Methodological advances in amide bond formation and the synthesis of functionalized arylboronic acids provide a solid foundation for the preparation of this target molecule.

A plausible synthetic route would commence with the protection of the boronic acid group of 3-aminophenylboronic acid, for instance, as its pinacol ester. This step is crucial to prevent side reactions during the subsequent amide coupling. The resulting protected aminophenylboronic acid ester can then be reacted with 2-thienylacetyl chloride or activated 2-thienylacetic acid to form the desired amide linkage. The final step would involve the deprotection of the boronic acid ester under mild acidic conditions to yield this compound}.

Alternative strategies could involve the direct amidation of 3-carboxyphenylboronic acid with 2-(aminomethyl)thiophene. Recent developments in direct amidation reactions catalyzed by boric acid or other boron-based reagents could offer a more atom-economical approach. nih.govorgsyn.orgresearchgate.net These methods often tolerate a range of functional groups, potentially circumventing the need for protecting groups. orgsyn.org

Below is a table summarizing potential synthetic strategies:

StrategyKey PrecursorsKey ReactionsAdvantagesPotential Challenges
Protected Amine Coupling3-Aminophenylboronic acid, 2-Thienylacetyl chlorideProtection of boronic acid, Amide coupling, DeprotectionReliable and high-yieldingMultiple steps, use of protecting groups
Direct Amidation3-Carboxyphenylboronic acid, 2-(Aminomethyl)thiopheneBoron-catalyzed amidationAtom-economical, fewer stepsMay require optimization of catalysts and conditions
Late-stage BorylationN-(2-Thienylmethyl)-3-bromobenzamideMiyaura borylationModular, allows for late-stage functionalizationPotential for catalyst poisoning by sulfur in thiophene (B33073)

Emerging Research Avenues and Untapped Potential

The unique combination of functional groups in this compound} opens up several exciting research avenues. The phenylboronic acid moiety is well-known for its ability to form reversible covalent bonds with diols, a property that has been extensively utilized in the development of sensors for saccharides and glycoproteins. nih.govnih.govboronmolecular.com This suggests that the target compound could be a valuable tool in diagnostics, particularly for glucose monitoring. mdpi.comresearchgate.netjapsonline.com

The presence of the thiophene ring, a common structural motif in conducting polymers and organic electronic materials, suggests potential applications in materials science. ntnu.noresearchgate.netsemanticscholar.org The molecule could serve as a functional monomer for the synthesis of novel polymers with tailored electronic and recognition properties. Furthermore, the entire molecule could be explored for its biological activity. Boronic acids have found applications as therapeutic agents, and the thienyl group is present in numerous pharmaceuticals. nih.gov

The table below outlines some of the emerging research areas for this compound:

Research AreaPotential ApplicationKey FeatureRationale
BiosensingGlucose sensors, Glycoprotein detectionPhenylboronic acidReversible binding to diols nih.govnih.gov
Materials ScienceConducting polymers, Functional materialsThiophene ringElectronic properties of polythiophenes ntnu.noresearchgate.net
Medicinal ChemistryEnzyme inhibitors, Drug deliveryBoronic acid and ThiopheneKnown bioactivity of both moieties nih.govnih.gov
Supramolecular ChemistrySelf-assembling materials, GelsAmide and boronic acid groupsHydrogen bonding and reversible covalent interactions rsc.org

Broader Implications for Organic Synthesis and Materials Design

Beyond its specific applications, research into this compound} can have broader implications for organic synthesis and materials design. As a bifunctional molecule, it can serve as a versatile building block in Suzuki-Miyaura cross-coupling reactions. ntnu.noresearchgate.netnih.gov The boronic acid can participate in palladium-catalyzed C-C bond formation, while the thiophene ring can be further functionalized. This dual reactivity allows for the construction of complex molecular architectures.

In materials design, the incorporation of this molecule into polymers or surfaces could lead to materials with dual-mode responsiveness. For instance, a polymer containing this unit could exhibit changes in its electronic properties (due to the thiophene) in response to the binding of a diol (by the boronic acid). This could pave the way for the development of novel "smart" materials for sensing and actuation. The ability of phenylboronic acids to functionalize materials for biomedical applications, such as cancer immunotherapy via sialic acid targeting, further broadens the potential impact. nih.govacs.org

Challenges and Future Directions in Boronic Acid Chemistry

While the potential of this compound} is significant, its development is not without challenges that are common to boronic acid chemistry in general. A primary concern is the stability of boronic acids, which can be susceptible to oxidation and protodeboronation, especially under basic conditions often used in cross-coupling reactions. acs.org The presence of a heteroatom like sulfur in the thiophene ring could also potentially interfere with certain catalytic processes.

Future research in the broader field of boronic acid chemistry will likely focus on addressing these challenges. The development of more robust boronic acid surrogates, such as MIDA boronates, could offer improved stability and handling. reddit.com Furthermore, the exploration of greener and more efficient synthetic methods, including C-H borylation, will continue to be a major thrust. oaepublish.com As our understanding of the fundamental reactivity of boronic acids deepens, we can expect the design and synthesis of increasingly sophisticated molecules like this compound} for a new generation of advanced materials and technologies. oaepublish.com

Q & A

Q. What are the primary synthetic routes for 3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging boronic acid derivatives and thiophene-containing precursors. Key steps include optimizing temperature (often 60–100°C), solvent polarity (e.g., THF or DMF), and catalyst systems (e.g., Pd(PPh₃)₄). Side reactions, such as protodeboronation, are mitigated by inert atmospheres and controlled pH . Purification challenges arise from boroxine formation during solvent evaporation, requiring low-temperature rotary evaporation and chromatography with non-silica matrices (e.g., Florisil) .

Q. How does the thienylcarbamoyl group influence the compound’s reactivity in cross-coupling reactions?

The thienyl group enhances electron density at the boron center, improving transmetallation efficiency in Suzuki-Miyaura reactions. However, steric hindrance from the carbamoyl substituent may reduce coupling yields with bulky aryl halides. Methodological adjustments, such as using PdCl₂(dppf) catalysts or microwave-assisted heating, can offset these limitations .

Q. What analytical techniques are critical for characterizing boronic acid derivatives like this compound?

  • NMR : ¹¹B NMR distinguishes trigonal (sp²) vs. tetrahedral (sp³) boron coordination, critical for assessing hydrolytic stability.
  • XRD : Resolves boroxine vs. free boronic acid crystal structures.
  • FT-IR : Confirms carbamoyl C=O stretching (~1650 cm⁻¹) and B-O vibrations (~1350 cm⁻¹) .

Advanced Research Questions

Q. How can this compound be integrated into dynamic-covalent materials, and what are the design considerations?

The boronic acid moiety enables reversible esterification with diols, forming stimuli-responsive hydrogels or star polymers. For example, block copolymers with poly(N,N-dimethylacrylamide) form nanosized stars with boronic ester cores. Key variables include diol functionality (1,2- vs. 1,3-diols) and pH-dependent exchange kinetics, which dictate material reconfigurability .

Q. What contradictions exist in the literature regarding its binding interactions with sialic acids, and how can they be resolved experimentally?

Studies report conflicting binding mechanisms with N-acetylneuraminic acid (Neu5Ac): Otsuka et al. propose glycerol-chain interactions (K = 37.6 M⁻¹ at pH 7.4), while Djanashvili et al. argue for α-hydroxycarboxylate binding (K = 11.6 M⁻¹). Resolving this requires multi-nuclear NMR (¹¹B, ¹³C) and DFT simulations to map pH-dependent coordination sites .

Q. What strategies mitigate hydrolysis of the boronic acid group in aqueous biological assays?

Hydrolysis to borate is minimized by:

  • Buffering at pH < pKa (typically ~8.5–9.5 for arylboronic acids).
  • Adding diols (e.g., mannitol) to stabilize trigonal boron via ester formation.
  • Encapsulation in liposomes or polymeric nanoparticles for controlled release .

Methodological Considerations

Q. How can computational modeling guide the design of derivatives with enhanced binding specificity?

Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level predicts frontier orbital interactions (e.g., HOMO-LUMO gaps) between the boronic acid and target diols. Molecular docking (AutoDock Vina) further screens steric compatibility with protein binding pockets, as demonstrated for Neu5Ac receptors .

Q. What are the pitfalls in interpreting NMR data for boronic acid-diol complexes?

  • Exchange broadening : Rapid esterification kinetics at neutral pH can obscure ¹H NMR signals.
  • Quadrupolar relaxation : ¹¹B NMR line broadening requires high-field instruments (>400 MHz) for accurate integration.
  • pH artifacts : Sample preparation must account for boronic acid pKa shifts in mixed solvents .

Key Research Gaps

  • Stereoelectronic effects : How thienyl substitution modulates boron Lewis acidity.
  • In vivo stability : Long-term hydrolytic degradation profiles in physiological environments.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.